molecular formula C17H16N2O4S B13814290 3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B13814290
M. Wt: 344.4 g/mol
InChI Key: RLBZJRHWXHBXSR-UHFFFAOYSA-N
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Description

3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a thioxomethyl group, and a methyl-benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to introduce the amino group, followed by the introduction of the thioxomethyl group through a thiolation reaction. The final step involves the methylation of the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: Shares a similar benzoic acid core but lacks the thioxomethyl and additional amino groups.

    3-Methoxyanthranilic acid: Similar structure but with different functional groups.

Uniqueness

3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

3-[(2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid

InChI

InChI=1S/C17H16N2O4S/c1-10-11(16(21)22)7-5-8-13(10)18-17(24)19-15(20)12-6-3-4-9-14(12)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24)

InChI Key

RLBZJRHWXHBXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C(=O)O

Origin of Product

United States

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